molecular formula C12H13BrN2O2 B2651854 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione CAS No. 2034207-27-5

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione

Cat. No.: B2651854
CAS No.: 2034207-27-5
M. Wt: 297.152
InChI Key: SAGZDCRIPYFIMZ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenyl group attached to the piperazine ring, which is further substituted with an ethyl group and two carbonyl groups at positions 2 and 5

Scientific Research Applications

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to investigate the interactions of piperazine derivatives with various biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific information about the biological activity of this compound, it’s not possible to provide details about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, brominated compounds can be hazardous and require careful handling .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione typically involves the following steps:

    Bromination of Phenyl Group: The starting material, phenylpiperazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Ethylation: The brominated phenylpiperazine is then subjected to ethylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Cyclization and Oxidation: The ethylated intermediate undergoes cyclization and oxidation to form the final product, this compound. This step may involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carbonyl groups in the piperazine ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-ethylpiperazine-2,5-dione: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-ethylpiperazine-2,5-dione: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Methylphenyl)-1-ethylpiperazine-2,5-dione: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(2-Bromophenyl)-1-ethylpiperazine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-(2-bromophenyl)-1-ethylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-5-3-4-6-9(8)13/h3-6,11H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGZDCRIPYFIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC(C1=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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